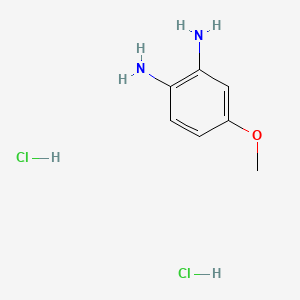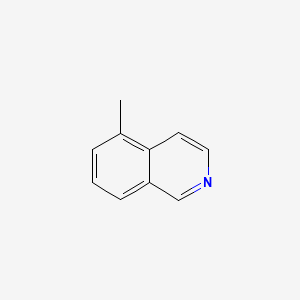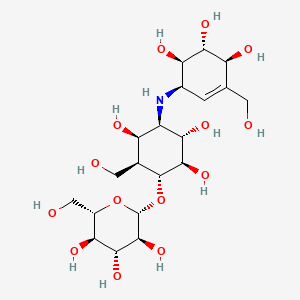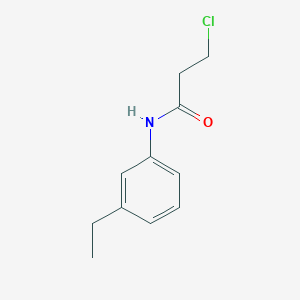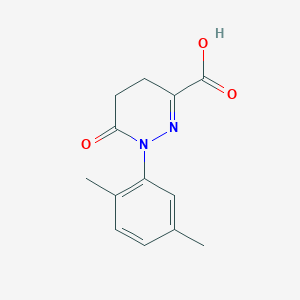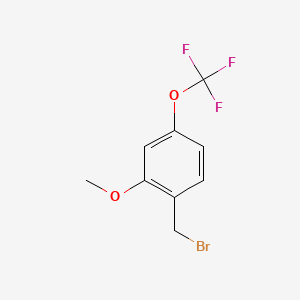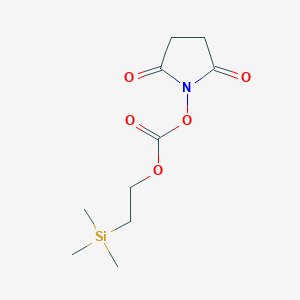
(1-甲基-3-苯基-1H-吡唑-5-基)甲醇
概述
描述
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a phenyl group attached to the third carbon and a methyl group attached to the first carbon of the pyrazole ring, with a methanol group at the fifth position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
科学研究应用
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential antibacterial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds, such as pyrazole derivatives, have been shown to exhibit diverse biological activities and are cytotoxic to several human cell lines . They are also used as intermediates in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Mode of Action
Related compounds have been shown to interact with their targets in a way that leads to cytotoxic effects . For instance, some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Related compounds used as dipeptidylpeptidase 4 inhibitors are known to be orally active , suggesting that they have favorable absorption and bioavailability characteristics.
Result of Action
Related compounds have been shown to exhibit cytotoxic effects on several human cell lines .
生化分析
Biochemical Properties
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used as antidiabetic agents . The compound’s structure allows it to inhibit the activity of DPP-4, thereby regulating glucose metabolism. Additionally, (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol has been shown to interact with other enzymes involved in metabolic pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in glucose metabolism, thereby impacting insulin signaling pathways . Furthermore, (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to the active sites of enzymes, such as DPP-4, and inhibiting their activity . This inhibition leads to an increase in the levels of incretin hormones, which play a crucial role in glucose homeostasis. Additionally, (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biochemical activities . Long-term exposure to (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on glucose metabolism and insulin sensitivity . At higher doses, (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that can further participate in biochemical reactions. Additionally, (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol can influence metabolic flux and metabolite levels, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as organic anion transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol is essential for elucidating its precise biochemical roles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol typically involves the cyclization of enaminones with phenylhydrazines. One common method includes the reaction of 3-methyl-1-phenyl-2-pyrazoline-5-one with various aromatic aldehydes in the presence of a catalyst such as 4-toluenesulfonic acid in ethanol under reflux conditions . Another approach involves the Michael addition of an aromatic aldehyde with an arylpyrazolone obtained by the Knoevenagel reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for scaling up the production .
化学反应分析
Types of Reactions
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde derivatives, while reduction can produce various alcohols or amines .
相似化合物的比较
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: Another pyrazole derivative with similar structural features.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Known for their anticancer properties.
Uniqueness
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanol group at the fifth position allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .
属性
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-10(8-14)7-11(12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHZYDGKXPVLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428772 | |
| Record name | (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864068-97-3 | |
| Record name | 1-Methyl-3-phenyl-1H-pyrazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864068-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
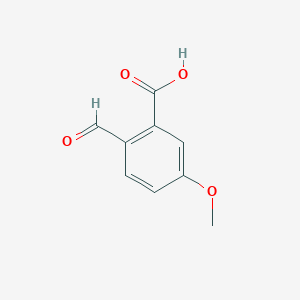
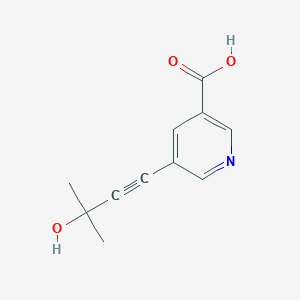
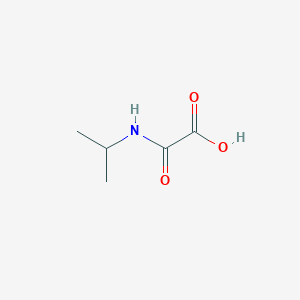
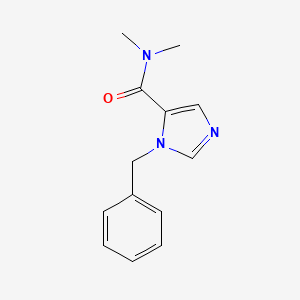

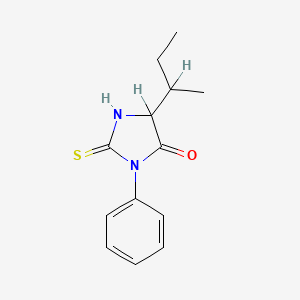
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine](/img/structure/B1352387.png)
